molecular formula C21H24O5 B569568 Isodihydrofutoquinol B CAS No. 62499-71-2

Isodihydrofutoquinol B

Cat. No.: B569568
CAS No.: 62499-71-2
M. Wt: 356.418
InChI Key: SMOHLDSEWHACKE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Isodihydrofutoquinol B interacts with certain biomolecules in biochemical reactions. It has been observed to have a neuroprotective effect on PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla

Cellular Effects

This compound has been observed to have a neuroprotective effect on Aβ25-35-induced PC12 cell damage This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert a neuroprotective effect on Aβ25-35-induced PC12 cell damage , suggesting it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Isodihydrofutoquinol B can be synthesized through various organic synthesis techniques. One common method involves the extraction and isolation from the stems of Piper kadsura. The process typically includes solvent extraction, followed by chromatographic purification to obtain the pure compound .

Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction from natural sources remains the primary method. Advances in synthetic organic chemistry may eventually lead to more efficient industrial production methods.

Chemical Reactions Analysis

Types of Reactions: Isodihydrofutoquinol B undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the double bonds or other reactive sites within the molecule.

    Substitution: Various substitution reactions can introduce new functional groups, enhancing or modifying its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Isodihydrofutoquinol B has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Clarkinol A
  • Burchellin
  • Kadsurin B
  • Lancifolin C

Comparison: Isodihydrofutoquinol B is unique among these compounds due to its specific neuroprotective properties and its ability to interact with amyloid-beta peptides . While other compounds like clarkinol A also show significant biological activity, this compound’s specific interaction with neurodegenerative pathways sets it apart.

Properties

IUPAC Name

4-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOHLDSEWHACKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660095
Record name 4-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62499-71-2
Record name 4-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the known natural sources of Isodihydrofutoquinol B?

A1: this compound has been isolated from several Indian Piper species. [] This genus includes plants like black pepper and long pepper, known for their culinary and medicinal uses. Further research may reveal its presence in other related plant species.

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